N,N-Dimethyl-2-[(pentan-3-yl)amino]acetamide
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Overview
Description
N,N-Dimethyl-2-[(pentan-3-yl)amino]acetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a dimethylamino group and a pentan-3-yl substituent attached to the acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-[(pentan-3-yl)amino]acetamide can be achieved through several methods. One common approach involves the reaction of N,N-dimethylacetamide with pentan-3-ylamine under controlled conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent such as ethanol or methanol. The reaction conditions, including temperature and time, are optimized to achieve high yields of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Additionally, purification steps such as distillation or crystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-2-[(pentan-3-yl)amino]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions may yield amine derivatives or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents are employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N-dimethyl-2-[(pentan-3-yl)amino]acetate, while reduction could produce N,N-dimethyl-2-[(pentan-3-yl)amino]ethanol.
Scientific Research Applications
N,N-Dimethyl-2-[(pentan-3-yl)amino]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-[(pentan-3-yl)amino]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N,N-Dimethylacetamide: Similar in structure but lacks the pentan-3-yl substituent.
N,N-Dimethyl-1,2-ethanediamine: Contains an ethylenediamine backbone instead of acetamide.
Pendimethalin: A herbicide with a similar amine structure but different functional groups.
Uniqueness: N,N-Dimethyl-2-[(pentan-3-yl)amino]acetamide is unique due to the presence of both dimethylamino and pentan-3-yl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound with diverse applications in various fields.
Properties
Molecular Formula |
C9H20N2O |
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Molecular Weight |
172.27 g/mol |
IUPAC Name |
N,N-dimethyl-2-(pentan-3-ylamino)acetamide |
InChI |
InChI=1S/C9H20N2O/c1-5-8(6-2)10-7-9(12)11(3)4/h8,10H,5-7H2,1-4H3 |
InChI Key |
STFHBMBVJHFNPM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NCC(=O)N(C)C |
Origin of Product |
United States |
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